N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Description
N-(6-Acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole-derived compound characterized by an acetamide group at the 6-position of the benzothiazole ring and a phenylthioacetamide moiety at the 2-position.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-11(21)18-12-7-8-14-15(9-12)24-17(19-14)20-16(22)10-23-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEIJEYJCHSSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Anticonvulsant Effects
Another area of interest is the anticonvulsant potential of this compound. Docking studies and pharmacological evaluations have suggested that it may interact with neurotransmitter receptors, such as GABA_A receptors, leading to significant anticonvulsant effects in animal models .
Preclinical Studies
Preclinical studies have provided insights into the pharmacokinetics and toxicity profiles of this compound. These studies typically involve animal models to assess the therapeutic index and side effects associated with different dosages .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Substituents on the Benzothiazole Core
- Replacing phenylthio with a thiadiazole-phenylurea moiety increases molecular weight (MW: ~458–519 g/mol) and alters solubility .
- N-(6-(3-Cyano-5-(Trifluoromethyl)Phenyl)Benzo[d]thiazol-2-yl)Acetamide (3f): The 3-cyano-5-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic kinase pockets. However, the absence of a sulfur-linked acetamide reduces thiol-mediated interactions .
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(Phenylthio)Acetamide Derivatives :
Linker and Functional Group Variations
- Thiazolidinedione Hybrids (4a–d): Compounds like 4a (2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) incorporate a thiazolidinedione scaffold, enabling dual VEGFR-2 and COX-2 inhibition. The dioxothiazolidinone moiety increases polarity but may limit blood-brain barrier penetration .
Physicochemical Properties
<sup>*</sup>Predicted using preADMET ; <sup>†</sup>Based on structurally similar compounds .
Anticancer and Kinase Inhibition
- Target Compound : Preliminary docking studies suggest moderate VEGFR-2 inhibition (IC50: ~1.2 µM), comparable to sorafenib .
- 6d : Exhibits potent VEGFR-2 inhibition (IC50: 0.8 µM) but higher cytotoxicity (IC50: 4.7 µM vs. HepG2) due to nitro group-mediated oxidative stress .
- Thiazolidinedione Hybrids (4a–d) : Show dual VEGFR-2/COX-2 inhibition (IC50: 0.5–1.0 µM) and apoptosis induction via caspase-3 activation .
Anticonvulsant and Anti-Inflammatory Activity
Computational and ADMET Profiles
- Target Compound : Predicted bioavailability score: 0.55; moderate CYP3A4 inhibition risk .
- 3f (Trifluoromethyl) : Higher metabolic stability (t1/2: 4.2 h in liver microsomes) due to trifluoromethyl group .
- Hydrochloride Salt Derivative : Improved aqueous solubility (45.6 µg/mL) but reduced membrane permeability (P-gp substrate) .
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, potential therapeutic roles, and comparative studies with similar compounds.
Structural Characteristics
This compound is characterized by the following:
- Molecular Formula : C15H14N2OS
- Molecular Weight : Approximately 286.35 g/mol
- Structural Features : The compound combines a benzo[d]thiazole moiety with an acetamide and a phenylthio group, which may enhance its reactivity and biological activity.
Antibacterial Activity
Recent studies have indicated that this compound exhibits notable antibacterial properties. A study published in Arzneimittelforschung demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antibacterial agents, although further research is necessary to elucidate its mechanism of action and efficacy against a broader range of pathogens .
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest interactions with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival. Such interactions are common among thiazole derivatives, which often modulate enzyme activity or disrupt cellular processes .
Potential Therapeutic Applications
Beyond its antibacterial properties, this compound is being explored for other therapeutic applications:
- Anticancer Activity : Similar compounds have shown promise in cancer treatment, indicating potential for this compound in targeting cancer cell lines.
- Anti-inflammatory Properties : Compounds with similar structural motifs have demonstrated anti-inflammatory effects, warranting further exploration in this area.
Comparative Studies
To contextualize the biological activity of this compound, a comparison with related compounds is essential:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 2-Acetamido-6-(phenylthio)benzoic acid | Anti-inflammatory | Exhibits significant anti-inflammatory properties. |
| N-(4-acetamidophenyl)-2-thiophenecarboxamide | Analgesic | Known for analgesic effects similar to acetaminophen. |
| 6-Aminobenzo[d]thiazole | Precursor for more complex derivatives | Lacks acetamido and phenylthio groups. |
These comparisons highlight the unique combination of functionalities present in this compound that may enhance its biological activity .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
In Vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Cell Lines Tested : B16F10 (melanoma), MCF7 (breast cancer)
- Results : IC50 values ranged from 10 µM to 25 µM, indicating moderate potency.
- Animal Models : Preliminary animal studies assessing toxicity and pharmacokinetics are underway to determine the compound's safety profile and therapeutic index.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling 2-(phenylthio)acetyl chloride with 6-acetamidobenzo[d]thiazol-2-amine in the presence of a base like triethylamine. Solvent choice (e.g., acetonitrile or DMF), temperature control (reflux at ~80°C), and reaction time (8–12 hours) are critical for yields exceeding 80% .
- Optimization : Reaction progress is monitored via Thin-Layer Chromatography (TLC), and purity is enhanced using recrystallization (ethanol/acetone) or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with distinct signals for the acetamide NH (~10.0 ppm) and phenylthio groups (δ 3.8–4.0 ppm for SCH2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 357.45) .
- Infrared (IR) Spectroscopy : Peaks at ~1686 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-S bond) confirm functional groups .
Q. What are the primary biological targets of this compound?
- Mechanism : The compound inhibits aminoacyl-tRNA synthetases (AARSs) in mycobacteria, disrupting protein biosynthesis .
- Validation : Target engagement is confirmed via in vitro enzyme inhibition assays and molecular docking studies using mycobacterial AARS crystal structures .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Challenges : Competing side reactions (e.g., oxidation of thioether groups or incomplete coupling) reduce yields.
- Solutions :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur moieties .
- Optimize stoichiometry (1:1.2 ratio of amine to acyl chloride) and add catalysts (e.g., DMAP) to accelerate coupling .
- Replace traditional heating with microwave-assisted synthesis for faster, cleaner reactions .
Q. How do structural modifications influence biological activity?
- Case Study :
- Nitro substitution at the benzothiazole 6-position (e.g., N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) reduces antifungal activity due to electron-withdrawing effects destabilizing target interactions .
- Methoxyethyl substitution enhances solubility but may reduce membrane permeability .
Q. How can contradictory data on biological activity across studies be resolved?
- Example : Discrepancies in anti-mycobacterial IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from assay conditions (e.g., bacterial strain variability, serum interference).
- Resolution :
- Standardize assays using reference strains (e.g., Mycobacterium tuberculosis H37Rv) and include controls for serum binding .
- Validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
